molecular formula C8H10N2O3 B14337858 Urea, N-hydroxy-N'-(3-methoxyphenyl)- CAS No. 110923-14-3

Urea, N-hydroxy-N'-(3-methoxyphenyl)-

Cat. No.: B14337858
CAS No.: 110923-14-3
M. Wt: 182.18 g/mol
InChI Key: SQTWOPXYZFUIIB-UHFFFAOYSA-N
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Description

Urea, N-hydroxy-N’-(3-methoxyphenyl)- is an organic compound characterized by the presence of a urea moiety substituted with a hydroxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-hydroxy-N’-(3-methoxyphenyl)- typically involves the reaction of hydroxylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methoxyphenyl isocyanate} + \text{hydroxylamine} \rightarrow \text{Urea, N-hydroxy-N’-(3-methoxyphenyl)-} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Types of Reactions:

    Oxidation: Urea, N-hydroxy-N’-(3-methoxyphenyl)- can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding oximes or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-hydroxy-N’-(3-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-hydroxy-N’-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(3-Methoxyphenyl)urea: Similar structure but lacks the hydroxy group.

    N-Hydroxyurea: Similar structure but lacks the methoxyphenyl group.

    N-(3-Methoxyphenyl)-N’-hydroxyurea: Similar structure but with different substitution patterns.

Uniqueness: Urea, N-hydroxy-N’-(3-methoxyphenyl)- is unique due to the presence of both the hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110923-14-3

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-hydroxy-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11)

InChI Key

SQTWOPXYZFUIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NO

Origin of Product

United States

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